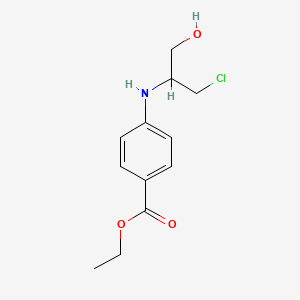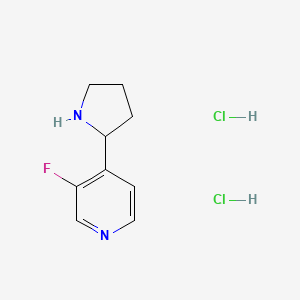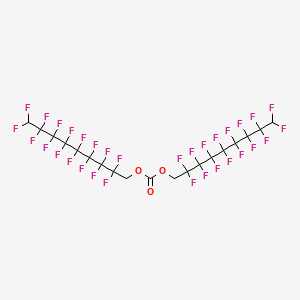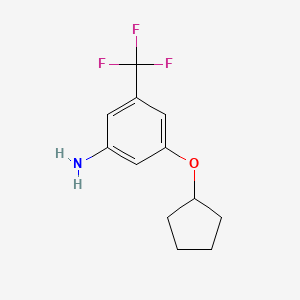
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a substituted amino group containing a chlorinated ethyl chain and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 4-aminobenzoic acid.
Chlorination: The amino group is then reacted with 2-chloroethanol under controlled conditions to introduce the chlorinated ethyl chain.
Esterification: The resulting intermediate is esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorinated ethyl chain can be reduced to form an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, reduced ethyl compounds, and substituted amino benzoates.
Aplicaciones Científicas De Investigación
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the chlorinated ethyl chain and hydroxymethyl group.
Ethyl 4-(2-chloroethyl)amino)benzoate: Lacks the hydroxymethyl group.
Ethyl 4-((2-hydroxyethyl)amino)benzoate: Lacks the chlorine atom.
Uniqueness
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate is unique due to the presence of both a chlorinated ethyl chain and a hydroxymethyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
182227-96-9 |
|---|---|
Fórmula molecular |
C12H16ClNO3 |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
ethyl 4-[(1-chloro-3-hydroxypropan-2-yl)amino]benzoate |
InChI |
InChI=1S/C12H16ClNO3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(7-13)8-15/h3-6,11,14-15H,2,7-8H2,1H3 |
Clave InChI |
GKJLCTORZIGKPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(CO)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)


![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)

![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)





![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)
